1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone
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Overview
Description
1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone is a synthetic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes refluxing anthranilic acid with acetic anhydride in acetic acid to form benzoxazinone intermediates, which are then further reacted to yield the desired quinazoline derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Mechanism of Action
The primary mechanism of action for 1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone involves inhibiting dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis. By binding to the active site of DHFR, the compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting bacterial growth and proliferation .
Comparison with Similar Compounds
Trimethoprim: Another DHFR inhibitor used as an antibacterial agent.
Methotrexate: A DHFR inhibitor used in cancer therapy.
Pyrimethamine: Used to treat protozoal infections.
Uniqueness: 1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone is unique due to its specific structure, which allows for high selectivity and potency against bacterial DHFR. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for further development .
Properties
CAS No. |
93348-22-2 |
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Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1-[3-(2,4-diamino-6-methylquinazolin-7-yl)phenyl]ethanone |
InChI |
InChI=1S/C17H16N4O/c1-9-6-14-15(20-17(19)21-16(14)18)8-13(9)12-5-3-4-11(7-12)10(2)22/h3-8H,1-2H3,(H4,18,19,20,21) |
InChI Key |
OCMSAMCSELNFPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C3=CC(=CC=C3)C(=O)C)N=C(N=C2N)N |
Origin of Product |
United States |
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